Tris(5-methyl-2-furanyl)methane
Description
Properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-5-methylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-7-13(17-10)16(14-8-5-11(2)18-14)15-9-6-12(3)19-15/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMZDJRHMVVRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of Tris 5 Methyl 2 Furanyl Methane
Retrosynthetic Analysis of the Tris(5-methyl-2-furanyl)methane Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the three carbon-carbon bonds connecting the central methine carbon to each of the three furan (B31954) rings. This approach simplifies the complex structure into three equivalents of a 5-methyl-2-furanyl synthon and a single-carbon electrophilic or nucleophilic equivalent.
This leads to two primary synthetic strategies:
Direct Carbon-Carbon Bond Formation: This involves reacting a suitable 5-methyl-2-furanyl nucleophile with a one-carbon electrophile, or a 5-methyl-2-furanyl electrophile with a one-carbon nucleophile, to form the central methine carbon.
Stepwise Assembly: This strategy involves the sequential addition of the 5-methyl-2-furanyl units to a central carbon scaffold.
The choice of strategy depends on the availability of starting materials, reaction efficiency, and the desired purity of the final product.
Direct Carbon-Carbon Bond Formation Strategies: Advances and Limitations
The direct formation of the three carbon-carbon bonds around the central methane (B114726) carbon in a single synthetic operation is an attractive and convergent approach to this compound.
Acid-Catalyzed Condensation Pathways with 5-Methyl-2-furan Derivatives
One of the most direct methods for synthesizing tri-substituted methanes is the acid-catalyzed condensation of an aromatic or heteroaromatic compound with a suitable one-carbon electrophile. In the case of this compound, this would involve the reaction of 2-methylfuran (B129897) with an appropriate C1 electrophile.
2-Methylfuran, readily available from lignocellulosic biomass, can undergo condensation reactions in the presence of mineral or solid acids. researchgate.net For instance, the reaction of 2-methylfuran with an aldehyde or ketone under acidic conditions can lead to the formation of bis(5-methyl-2-furyl)alkanes. researchgate.net Extending this logic, the reaction of three equivalents of 2-methylfuran with a suitable one-carbon electrophile like formaldehyde (B43269) or its synthetic equivalents in the presence of a strong acid could theoretically yield this compound.
However, this approach has several limitations:
Polymerization: 2-Methylfuran is sensitive to strong acids and can undergo polymerization, reducing the yield of the desired product.
Selectivity: The reaction may not stop at the desired trisubstituted product and could lead to the formation of polymeric byproducts.
Catalyst Deactivation: Solid acid catalysts like zeolites can be deactivated by the deposition of reaction intermediates and products on their surface and within their pores. researchgate.net
Despite these challenges, the use of milder and more selective catalysts, such as certain polymeric ion-exchange resins like Amberlyst® 15, has shown promise in similar condensation reactions involving 2-methylfuran, offering potential for optimization. researchgate.net
Organometallic Coupling Approaches for Central Methine Formation
Organometallic coupling reactions provide a powerful alternative for the formation of carbon-carbon bonds with high selectivity. This strategy would involve the reaction of a 5-methyl-2-furanyl organometallic reagent with a suitable tri-functional methine core.
A plausible approach involves the use of an organolithium reagent. The direct catalytic cross-coupling of organolithium compounds with organic halides has emerged as a valuable synthetic tool. nih.gov In this context, 2-lithio-5-methylfuran could be coupled with a trihalomethane, such as chloroform (B151607) or bromoform, in the presence of a suitable transition metal catalyst, typically palladium-based. nih.gov
The key advantages of this method include:
High Selectivity: Organometallic coupling reactions are often highly selective, minimizing the formation of byproducts.
Mild Reaction Conditions: These reactions can often be carried out under mild conditions, which is beneficial for sensitive substrates like furans.
However, challenges remain:
Reactivity of Organolithium Reagents: Organolithium compounds are highly reactive and can be difficult to handle. nih.gov
Side Reactions: Lithium-halogen exchange and homocoupling can be competing side reactions that reduce the yield of the desired product. nih.gov
Recent advancements have shown that with the right choice of catalyst and reaction conditions, these side reactions can be minimized, making this a viable, albeit technically demanding, route to this compound. nih.gov
Precursor Chemistry and Synthesis of Advanced 5-Methyl-2-furanyl Building Blocks
The successful synthesis of this compound relies on the efficient preparation of key 5-methyl-2-furanyl building blocks.
Preparation of 5-Methyl-2-furaldehyde and its Reactivity
5-Methyl-2-furaldehyde, also known as 5-methylfurfural, is a versatile precursor for various furan derivatives. ebi.ac.ukwikipedia.org It can be synthesized from biomass-derived carbohydrates like rhamnose or through the reduction of 5-(hydroxymethyl)furfural (HMF). wikipedia.orgorgsyn.org The aldehyde group in 5-methyl-2-furaldehyde is highly reactive and can participate in a variety of chemical transformations. solubilityofthings.com
For the synthesis of this compound, 5-methyl-2-furaldehyde could be envisioned as a precursor to a 5-methyl-2-furanylmethyl nucleophile or electrophile. For example, reduction of 5-methyl-2-furaldehyde yields 5-methyl-2-furanmethanol, which can be further converted into a halide or other leaving group to generate an electrophilic building block. wikipedia.orgnist.gov
| Property | Value |
| IUPAC Name | 5-Methylfuran-2-carbaldehyde |
| CAS Number | 620-02-0 |
| Molecular Formula | C₆H₆O₂ |
| Molar Mass | 110.11 g/mol |
| Boiling Point | 187 °C |
Synthetic Routes to 2-Lithio-5-methylfuran and Related Organometallics
2-Lithio-5-methylfuran is a key organometallic intermediate for the synthesis of this compound via organometallic coupling strategies. It can be prepared by the direct lithiation of 2-methylfuran using a strong base like n-butyllithium. The lithium atom preferentially replaces the hydrogen at the C2 position due to the directing effect of the furan oxygen.
The resulting 2-lithio-5-methylfuran is a powerful nucleophile that can react with a variety of electrophiles. nih.gov The synthesis of related organometallic compounds of furan, such as those involving other metals, has also been explored, offering a range of reactivity and selectivity profiles. researchgate.net The choice of the metal and ligands can significantly influence the outcome of the subsequent coupling reactions.
Novel Catalytic Systems for the Convergent Synthesis of this compound
The convergent synthesis of this compound, a molecule of interest for various applications, relies on the development of innovative and efficient catalytic systems. These systems are pivotal in controlling the reaction pathways, enhancing yields, and promoting selectivity. The primary approaches involve the strategic use of transition metal catalysts and acid catalysts, each offering unique advantages in the functionalization of furan rings and the subsequent condensation reactions.
Transition Metal Catalysis in Furan Functionalization
Transition metal catalysis has emerged as a powerful tool for the functionalization of furan rings, a key step in the synthesis of complex furan-derived molecules like this compound. researchgate.netsdu.dk These catalysts, including those based on platinum, rhodium, and nickel, are particularly effective in chemoselective hydrogenation reactions of furan derivatives. researchgate.net For instance, in the hydrogenation of furfural, monometallic catalysts have demonstrated high selectivity towards the formation of furfuryl alcohol. researchgate.net
The catalytic activity and selectivity can be further tuned by the formation of bimetallic systems. The addition of a second metal, such as tin, to a primary transition metal catalyst can significantly alter its electronic properties and surface characteristics. This modification can lead to an increase in the selectivity for the desired product by influencing the adsorption and activation of the furan substrate. researchgate.net While direct examples of transition metal catalysis for the synthesis of this compound are not extensively documented, the principles of furan functionalization through these catalytic systems provide a strong foundation for developing novel synthetic routes. The ability to selectively activate specific positions on the furan ring is crucial for directing the condensation reaction that forms the central methane bridge.
Lewis Acid and Brønsted Acid Catalysis for Furan-Based Condensations
Acid catalysis plays a fundamental role in the condensation reactions required for the synthesis of this compound from precursors like 2-methylfuran and a formaldehyde source. Both Lewis acids and Brønsted acids are effective in promoting the electrophilic substitution reaction on the electron-rich furan ring. nih.gov
Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are commonly employed to catalyze the reaction. nih.govnih.gov The mechanism involves the protonation of the formaldehyde equivalent, which generates a highly electrophilic carbocation. This cation then attacks the electron-rich C5 position of the 2-methylfuran ring in a classic electrophilic aromatic substitution. A subsequent dehydration step regenerates the aromaticity of the furan ring and leads to the formation of a di- and subsequently a tri-substituted methane derivative. The reaction of 2-methylfuran with 5-methylfurfural, a related aldehyde, under the catalysis of sulfuric acid or p-toluenesulfonic acid to produce 2,2′,2″-methylidenetris[5-methylfuran] highlights the efficacy of these catalysts. nih.gov
Lewis acids can also facilitate this transformation by coordinating to the carbonyl oxygen of the formaldehyde equivalent, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the furan ring. nih.govyoutube.com The choice of catalyst can influence the reaction rate and the formation of byproducts. For instance, solid acid catalysts like Nafion-212 resin have shown high activity and stability in similar furan condensation reactions, offering advantages in terms of catalyst separation and reuse. nih.gov
The following table summarizes the yields of a related condensation product, 2,2′-butylidenebis[5-methylfuran], using various acid catalysts, demonstrating the impact of catalyst choice on reaction efficiency. nih.gov
| Catalyst | Molar Ratio (2-methylfuran:butanal) | Temperature (°C) | Time (h) | Yield (%) |
| Beta (comm) | 2:1 | 50 | 8 | 16-86 |
| Beta (nano) | 2:1 | 50 | 8 | 16-86 |
| Beta (OH⁻) | 2:1 | 50 | 8 | 16-86 |
| Beta (F⁻) | 2:1 | 50 | 8 | 16-86 |
| MCM-41 (Si/Al=15) | 2:1 | 50 | 8 | 16-86 |
| MCM-41 (Si/Al=28) | 2:1 | 50 | 8 | 16-86 |
| ITQ-2 | 2:1 | 50 | 8 | 16-86 |
| Dowex 50WX2-100 | 2:1 | 50 | 8 | 16-86 |
Green Chemistry Principles in the Synthesis of Furan-Derived Triarylmethanes
The application of green chemistry principles to the synthesis of furan-derived triarylmethanes like this compound is crucial for developing environmentally benign and sustainable processes. nih.gov A key aspect of this approach is the utilization of renewable starting materials. 2-methylfuran, a primary building block for this synthesis, can be produced from the hydrolysis, dehydration, and selective hydrogenation of hemicellulose derived from biomass. nih.gov This bio-based route offers a sustainable alternative to petroleum-derived feedstocks.
Another important principle of green chemistry is the use of safer solvents and reaction conditions. skpharmteco.com Ideally, the synthesis should be conducted in the absence of a solvent or in environmentally friendly solvents like water or bio-derived solvents. While many traditional acid-catalyzed condensation reactions employ organic solvents, research into solid acid catalysts opens up the possibility of solvent-free reactions or reactions in greener media. nih.govskpharmteco.com These solid catalysts, such as zeolites (Beta, MCM-41) and ion-exchange resins (Dowex, Nafion), can be easily separated from the reaction mixture and recycled, minimizing waste generation. nih.gov
Exploration of Chemical Reactivity and Mechanistic Pathways of Tris 5 Methyl 2 Furanyl Methane
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Moieties
The furan rings in Tris(5-methyl-2-furanyl)methane are electron-rich aromatic systems, making them susceptible to electrophilic attack. This reactivity is a cornerstone of furan chemistry and is significantly influenced by the substituents present on the ring.
Regioselectivity and Electronic Influences of the Tri-furanylmethane Framework
The furan ring is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom, which can stabilize the intermediate cation (arenium ion) through resonance. youtube.com In 2-substituted furans, electrophilic attack preferentially occurs at the C5 position, as the oxygen atom can effectively stabilize the positive charge in the transition state. However, in this compound, the C5 positions are already occupied by methyl groups.
Therefore, electrophilic substitution is directed to the C3 and C4 positions of the furan rings. The methyl group at the C5 position is an electron-donating group through an inductive effect, further activating the furan ring towards electrophilic attack. The large tri-furanylmethane framework itself can exert steric hindrance, potentially influencing the ratio of C3 to C4 substituted products.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Furan Ring of this compound
| Position of Substitution | Electronic Influence | Steric Hindrance | Predicted Major Product |
| C3 | Electronically favored | Potentially hindered | Generally favored |
| C4 | Electronically less favored | Less hindered | Favored with bulky electrophiles |
Mechanistic Investigations of Substitution Reactions
The mechanism of electrophilic aromatic substitution on the furan rings of this compound follows the well-established two-step pathway for this class of reactions. researchgate.netmasterorganicchemistry.com
Formation of the σ-complex (arenium ion): The first and rate-determining step involves the attack of the electrophile (E⁺) on the π-electron system of the furan ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as the Wheland intermediate or σ-complex. The positive charge in this intermediate is delocalized over the furan ring and the oxygen atom. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
Deprotonation to restore aromaticity: In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the furan ring and yields the substituted product.
Where E⁺ is the electrophile and B is a base. The nature of the electrophile and the reaction conditions can significantly influence the reaction outcome. For instance, milder electrophiles may require the use of a Lewis acid catalyst to enhance their reactivity.
Reactions Involving the Central Methine Carbon and Hydrogen
The central methine (CH) group in this compound is a unique reactive site, susceptible to both deprotonation to form a carbanion and radical abstraction of the hydrogen atom.
Deprotonation and Carbanion Chemistry of this compound
The methine proton of this compound is acidic due to the ability of the three furan rings to stabilize the resulting negative charge of the carbanion through resonance. The use of a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to the deprotonation of the central carbon, forming the tris(5-methyl-2-furanyl)methanide carbanion.
The stability of this carbanion is enhanced by the delocalization of the negative charge onto the electron-withdrawing furan rings. This is analogous to the well-known stability of the triphenylmethanide carbanion. The resulting carbanion is a potent nucleophile and can participate in a variety of subsequent reactions, such as alkylation, acylation, and addition to carbonyl compounds, providing a versatile route for the synthesis of more complex molecules.
Table 2: Representative Reactions of the Tris(5-methyl-2-furanyl)methanide Carbanion
| Reagent | Product Type |
| Alkyl halide (R-X) | Alkylated product |
| Acyl chloride (R-COCl) | Acylated product |
| Aldehyde/Ketone (R₂C=O) | Alcohol |
| Carbon dioxide (CO₂) | Carboxylic acid |
Oxidative Transformations and Radical Chemistry at the Central Carbon
The methine hydrogen of this compound can also be abstracted by radical initiators or upon oxidation to form a tris(5-methyl-2-furanyl)methyl radical. This radical is expected to be relatively stable due to the extensive resonance delocalization of the unpaired electron over the three furan rings.
The formation of such a radical opens up possibilities for various radical-mediated reactions, including:
Dimerization: Two radicals can combine to form a dimer.
Reaction with oxygen: In the presence of oxygen, the radical can form a peroxide.
Halogenation: Radical halogenation can occur at the central carbon.
The stability of the tris(5-methyl-2-furanyl)methyl radical would be influenced by the electron-donating methyl groups on the furan rings, which can further stabilize the radical center.
Cycloaddition Reactions of the Furan Rings within the this compound Scaffold
The furan rings in this compound can act as dienes in cycloaddition reactions, most notably the Diels-Alder reaction. Current time information in Bangalore, IN.masterorganicchemistry.com This reaction involves the [4+2] cycloaddition of a conjugated diene (the furan ring) with a dienophile (an alkene or alkyne) to form a six-membered ring.
The reactivity of the furan ring as a diene in the Diels-Alder reaction is influenced by its aromatic character. While furan itself is a relatively reactive diene, the aromatic stabilization energy must be overcome for the reaction to proceed. The presence of the electron-donating methyl groups at the C5 positions of the furan rings in this compound is expected to increase the electron density of the diene system, thereby enhancing its reactivity towards electron-deficient dienophiles.
The Diels-Alder reaction with furan derivatives typically yields a mixture of endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is usually the thermodynamically more stable isomer. The specific stereochemical outcome can be influenced by the reaction conditions, including temperature and the nature of the dienophile.
Table 3: Examples of Potential Diels-Alder Reactions with a Furan Ring of this compound
| Dienophile | Product Type | Expected Stereochemistry |
| Maleic anhydride (B1165640) | Bicyclic adduct | Primarily endo under kinetic control |
| N-Methylmaleimide | Bicyclic adduct | Primarily endo under kinetic control |
| Dimethyl acetylenedicarboxylate | Bicyclic adduct with a double bond | - |
Diels-Alder Reactivity and Stereochemical Considerations
The furan ring, a key component of this compound, can act as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. nih.govnumberanalytics.com However, the aromatic character of furan renders it a relatively unreactive diene, and the Diels-Alder reactions are often reversible. nih.gov The reversibility is driven by the desire to regain the aromatic stabilization of the furan ring. acs.org
The reactivity of the furan rings in this compound is expected to be influenced by the methyl groups at the 5-position. Electron-donating groups generally increase the reactivity of furans in Diels-Alder reactions. nih.govresearchgate.net Therefore, the methyl groups are anticipated to enhance the diene character of the furan rings, making them more susceptible to reaction with dienophiles.
The stereochemical outcome of Diels-Alder reactions involving furans is a critical consideration. Typically, the reaction can proceed to form either endo or exo products. While many Diels-Alder reactions favor the endo product due to secondary orbital interactions, reactions involving furans can be less selective. rsc.org In some cases of intramolecular Diels-Alder reactions with furan, the formation of the exo product is favored due to conformational constraints. youtube.com For this compound, the steric bulk of the three furan units around the central methane (B114726) carbon could impose significant stereochemical control on the approach of the dienophile, potentially favoring the formation of one stereoisomer over the other.
A range of dienophiles can be expected to react with the furan moieties of this compound. Highly reactive dienophiles, such as maleic anhydride and its derivatives, are common partners for furan Diels-Alder reactions. nih.govrsc.org The use of aqueous media has been shown to accelerate these reactions and can provide an additional thermodynamic driving force. rsc.org
Table 1: Factors Influencing Diels-Alder Reactivity of Furan Rings
| Factor | Influence on Reactivity | Rationale |
| Aromaticity of Furan | Decreases reactivity | Loss of aromatic stabilization in the cycloadduct. nih.gov |
| Electron-Donating Substituents | Increases reactivity | Enhance the diene character of the furan ring. nih.govresearchgate.net |
| Dienophile Reactivity | Increases reaction rate | More reactive dienophiles lower the activation energy. |
| Solvent | Can accelerate reaction | Aqueous media can enhance rates and provide thermodynamic drive. rsc.org |
| Steric Hindrance | Can influence stereoselectivity | Bulky groups can direct the approach of the dienophile. youtube.com |
[3+2] Cycloaddition Pathways
Beyond the [4+2] Diels-Alder reaction, the furan rings in this compound are also potential participants in [3+2] cycloaddition reactions. These reactions are valuable for the construction of five-membered heterocyclic rings. Furan and its derivatives can react with various 1,3-dipoles in this manner.
A notable example is the reaction of furan derivatives with nitrile oxides to form isoxazoline-fused systems. This type of cycloaddition has been demonstrated with related furan-containing molecules. The regioselectivity of such reactions is a key aspect, often leading to a single constitutional isomer.
The development of tandem reaction sequences involving [3+2] cycloadditions offers a pathway to complex molecular architectures. For instance, a sequence of 1,2-acyloxy migration followed by an intramolecular [3+2] cycloaddition and subsequent aromatization has been used to synthesize substituted furans. acs.org While this is a synthetic route to furans, it highlights the accessibility of [3+2] cycloaddition pathways involving furanoid structures. The presence of three furan rings in this compound could potentially allow for multiple cycloaddition events, leading to highly functionalized, polycyclic structures.
Derivatization Strategies and Analogue Synthesis Based on the Core Structure
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives and analogues. These derivatization strategies can be broadly categorized into functionalization of the furan rings, modification at the central methine position, and the synthesis of heteroaromatic-fused analogues.
Functionalization of the Furan Rings
The furan rings are the most reactive sites for the functionalization of this compound. Their electron-rich nature makes them susceptible to electrophilic substitution reactions. numberanalytics.com
Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution more readily than benzene (B151609). pearson.compearson.com The preferred positions for electrophilic attack on a furan ring are the C2 and C5 positions, as the intermediate carbocation is better stabilized by resonance. quora.com In this compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C4 positions of the furan rings, or potentially at the C5' position if the methyl group can be displaced or modified. Common electrophilic substitution reactions for furans include:
Nitration: Can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com
Halogenation: Bromination and chlorination can occur, often leading to polyhalogenated products if not controlled. Milder conditions can yield monohalogenated furans. pharmaguideline.com
Sulfonation: Can be carried out with reagents like sulfur trioxide in pyridine. pharmaguideline.com
Acylation: Friedel-Crafts acylation can be performed using mild catalysts to introduce acyl groups. pharmaguideline.com
Metalation: Another powerful strategy for the functionalization of furan rings is metalation, followed by reaction with an electrophile. This typically involves the use of strong bases like organolithium reagents to deprotonate the furan ring, creating a nucleophilic organometallic species. This approach allows for the introduction of a wide variety of functional groups that are not accessible through direct electrophilic substitution. The regioselectivity of metalation can be controlled by the reaction conditions and the presence of directing groups.
Modification at the Central Methine Position
The central methine (CH) group of this compound represents another point for derivatization, analogous to the central carbon of triarylmethanes. wikipedia.org The acidity of the methine proton is expected to be higher than that of a simple alkane due to the potential for the resulting carbanion to be stabilized by the adjacent furan rings.
Deprotonation of the methine carbon would generate a tris(5-methyl-2-furanyl)methanide anion. This anion could then serve as a nucleophile in reactions with various electrophiles, allowing for the introduction of a wide range of substituents at the central carbon.
Alternatively, strategies developed for the modification of the methine bridge in other systems, such as heptamethine cyanine (B1664457) dyes, could be adapted. nih.govrsc.org These methods often involve the synthesis of precursors where the central carbon is part of a more reactive functional group that can be subsequently modified.
Synthesis of Heteroaromatic-Fused Tris(aryl)methane Analogs
The furan rings of this compound can serve as starting points for the construction of fused heterocyclic systems. This can be achieved through reactions that build a new ring onto one or more of the existing furan rings.
For example, the Diels-Alder reaction, as discussed previously, followed by subsequent transformations of the resulting oxabicycloheptene adducts, can lead to the formation of fused aromatic or heteroaromatic rings. researchgate.net Various synthetic methodologies exist for the synthesis of N-fused heterocycles, some of which could be applicable to the furan rings of the target molecule. nih.gov The synthesis of fused systems can dramatically alter the electronic and steric properties of the parent molecule, leading to novel compounds with potentially interesting applications.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is expected to be governed by the electronic properties of both the furan rings and the triarylmethane-like core.
Furan Photochemistry: Furan itself has a complex photochemistry and photophysics. Upon electronic excitation, furan can undergo various processes, including ring-opening and non-adiabatic transitions through conical intersections that lead to rapid relaxation back to the ground state. nih.govscienceopen.comresearchgate.net The excited state dynamics of furan are ultrafast, with lifetimes on the order of femtoseconds. nih.gov The presence of methyl substituents on the furan rings in this compound may influence these dynamics.
Triarylmethane Photochemistry: Triarylmethanes are well-known for their rich photochemistry, particularly in the context of dye chemistry. acs.orgacs.org The photochemical reactions of triarylmethane derivatives can include ionization from the first excited singlet state (S1) and di-π-methane rearrangements from the first excited triplet state (T1). acs.org The efficiency of these processes is often dependent on the solvent polarity and the presence of oxygen.
For this compound, irradiation with UV light could lead to several potential outcomes:
Excitation of the furan rings, possibly leading to ring-opening or cycloaddition reactions if a suitable reaction partner is present.
Computational and Theoretical Investigations of Tris 5 Methyl 2 Furanyl Methane
Conformational Analysis and Intramolecular Steric Effects
The three-dimensional structure of Tris(5-methyl-2-furanyl)methane is complex, with multiple possible orientations of the three (5-methyl-2-furanyl) groups around the central methane (B114726) carbon. Conformational analysis is therefore crucial for understanding its properties.
The potential energy surface (PES) of this compound would reveal the various stable conformations (isomers) and the energy barriers that separate them. Due to the steric bulk of the three substituted furan (B31954) rings, the molecule is expected to adopt a "propeller-like" conformation to minimize steric hindrance. In this arrangement, the furan rings are twisted out of a common plane.
Computational mapping of the PES would involve systematically rotating the furan rings relative to each other and calculating the energy at each point. This would identify the lowest energy conformer, which is the most likely structure of the molecule at equilibrium. The energy barriers between different conformers would provide information about the flexibility of the molecule and the ease with which it can change its shape. For similar multi-aryl methanes, these barriers can be significant, leading to the possibility of isolating different conformational isomers under certain conditions.
This steric clash can be quantified by "A-values," which are a measure of the steric bulk of a substituent. masterorganicchemistry.com While A-values are typically used for cyclohexane (B81311) systems, the concept of steric strain is transferable. The presence of the methyl groups will increase the steric strain in conformations where the furan rings are closer together, thus favoring more open, propeller-like structures. acs.org The interplay between the electronic preference for conjugation (which would favor planarity) and the steric demand of the methyl groups (which forces non-planarity) is a key feature of this molecule's conformational landscape.
Theoretical Prediction of Spectroscopic Signatures and Their Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.
Theoretical calculations can predict the key features of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.
For ¹H and ¹³C NMR spectroscopy, chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. rsc.org The predicted chemical shifts can aid in the assignment of experimental spectra. For this compound, distinct signals would be expected for the protons and carbons of the furan rings, the methyl groups, and the central methine proton. The chemical shifts of the furan ring protons and carbons would be influenced by the electron-donating nature of the methyl groups. publish.csiro.austenutz.eu
In the case of IR spectroscopy, the vibrational frequencies and their corresponding intensities can be calculated. globalresearchonline.net These calculations can predict the positions of characteristic absorption bands, such as the C-H stretching vibrations of the furan rings and methyl groups, the C=C stretching of the furan rings, and the C-O stretching vibrations. udayton.edu Comparing the calculated spectrum with an experimental one can help to confirm the structure of the molecule and identify its various functional groups. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound Based on Analogous Compounds
| Spectroscopy | Predicted Feature | Approximate Range |
| ¹H NMR | Methine proton (CH) | 5.5 - 6.5 ppm |
| Furan ring protons | 6.0 - 7.5 ppm | |
| Methyl protons (CH₃) | 2.0 - 2.5 ppm | |
| ¹³C NMR | Methine carbon (CH) | 40 - 50 ppm |
| Furan ring carbons | 110 - 155 ppm | |
| Methyl carbon (CH₃) | 13 - 18 ppm | |
| IR Spectroscopy | C-H stretching (aromatic) | 3100 - 3150 cm⁻¹ |
| C-H stretching (aliphatic) | 2850 - 3000 cm⁻¹ | |
| C=C stretching (furan ring) | 1500 - 1600 cm⁻¹ | |
| C-O stretching (furan ring) | 1000 - 1250 cm⁻¹ |
Note: The values in this table are estimations based on computational and experimental data for similar furan derivatives and are intended as a guide for the interpretation of experimental data for this compound.
Mechanistic Simulations of Key Reactions
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify and characterize the structures of transition states (TS)—the high-energy species that represent the barrier to a reaction.
For this compound, the furan rings are electron-rich and thus susceptible to electrophilic aromatic substitution. Computational modeling could be used to analyze the transition states for reactions like nitration, halogenation, or Friedel-Crafts acylation. The calculations would determine the activation energy (the energy difference between the reactants and the transition state) for substitution at the different available positions on the furan rings (positions 3 and 4), thereby predicting the regioselectivity of the reaction.
Furans can also act as dienes in cycloaddition reactions, such as the Diels-Alder reaction. Transition state analysis would be employed to calculate the activation barrier for the [4+2] cycloaddition of a dienophile across the furan ring, providing insight into the feasibility and kinetics of such reactions.
Computational chemistry is essential for studying the thermochemistry and kinetics of reactive intermediates, including radicals and ions. nih.gov Research on the related 2-methyl-5-furanyl radical has shown that its reaction with molecular oxygen is highly exothermic, forming a chemically activated peroxy radical in a potential well 51 kcal/mol below the initial reactants. nih.gov This is significantly deeper than for analogous phenyl or vinyl radicals, indicating high reactivity. nih.gov
For this compound, the formation of a radical by hydrogen abstraction from the central methane carbon would create a stabilized tri(furanyl)methyl radical. High-level composite methods, such as the Complete Basis Set (CBS-QB3) method, could be used to calculate the enthalpies of formation, entropies, and heat capacities for this radical and its subsequent reaction products and transition states. nih.gov Such studies can identify important low-energy reaction pathways, including intramolecular abstractions or group transfers. nih.gov
Similarly, the stability of ionic intermediates can be modeled. For instance, the formation of a carbocation at the central carbon (the tri(furanyl)methyl cation) via hydride abstraction could be a key step in certain acid-catalyzed reactions. Computational modeling would assess the stability of this cation and map out the energy profiles for its subsequent reactions.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical calculations focus on static properties and reaction pathways, molecular dynamics (MD) simulations are used to understand the time-dependent behavior of molecules. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. This includes the rotational dynamics of the three furan rings around the C-C bonds connecting them to the central methane carbon. These simulations can identify the most populated conformations and the energy barriers between them.
Furthermore, non-equilibrium molecular dynamics (NEMD) simulations could be used to predict the transport properties of the molecule. rsc.org While often applied to larger systems like membranes, the principles of NEMD could be adapted to study how this compound might diffuse through a solvent or interact with a surface, providing a direct computational insight into its dynamic behavior at a molecular level. rsc.org
Applications in Advanced Materials and Catalysis Research
Role as a Synthetic Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of interest in materials science for their unique electronic and photophysical properties. The furan (B31954) rings within tris(5-methyl-2-furanyl)methane can theoretically serve as building blocks for the synthesis of PAHs and other extended π-systems.
Research has demonstrated that the pyrolysis of furan and its derivatives at high temperatures can lead to the formation of benzene (B151609) derivatives and PAHs. researchgate.net The proposed mechanisms for this transformation include Diels-Alder reactions and acetylene-based pathways. researchgate.net Although not specifically studied for this compound, its structure suggests that under pyrolytic conditions, the furan rings could undergo ring-opening and subsequent rearrangement and cyclization reactions to form complex aromatic structures. The methyl substituents on the furan rings could also influence the product distribution in such high-temperature processes.
Furthermore, furan-containing molecules have been utilized in the synthesis of B₂N₂-embedded PAHs, where the electronic and optical properties can be tuned by the incorporation of different aryl groups, including furyl moieties. nih.gov This highlights the versatility of the furan ring as a component in the construction of novel extended π-systems. The tripodal arrangement of furan rings in this compound could potentially lead to the formation of three-dimensional or highly branched PAH structures upon controlled thermal decomposition or through specific catalytic transformations.
Integration into Supramolecular Architectures and Host-Guest Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique electronic properties and geometry of this compound make it an intriguing candidate for applications in this field.
The furan ring is an electron-rich aromatic heterocycle. This electronic character allows it to participate in various non-covalent interactions, such as π-π stacking, cation-π interactions, and hydrogen bonding (via the oxygen atom). These interactions are fundamental to molecular recognition and the formation of host-guest complexes. While specific studies on receptors derived from this compound are not available, the general principles of supramolecular chemistry suggest its potential. For instance, the three furan rings could converge to form a cavity capable of binding guest molecules. The electronic nature of this cavity could be tuned by further functionalization of the furan rings. Triptycene derivatives, which have a rigid three-dimensional structure, have been successfully used as building blocks for novel supramolecular acceptors. nih.gov
The self-assembly of molecules into well-defined nanostructures is a cornerstone of materials science. Furan-embedded heteroarenes have been shown to self-assemble into various nanostructures, with the final morphology being influenced by factors such as the solvent system. nih.gov Although direct studies on the self-assembly of this compound are lacking, its C3 symmetry and potential for intermolecular interactions suggest that it or its derivatives could form ordered assemblies in solution or on surfaces. The tripodal nature of the molecule could lead to the formation of honeycomb-like networks or other complex architectures.
Ligand Design in Organometallic Chemistry and Catalysis
Tripodal ligands, which are tri- and tetradentate, are of significant interest in coordination chemistry and homogeneous catalysis due to their ability to form stable complexes with metal ions. wikipedia.orgresearchgate.net The three furan rings of this compound can act as donor groups, making it a potential tripodal ligand.
Furan and its derivatives can coordinate to metal centers through the oxygen atom or the π-system of the ring. The coordination of furan to a rhenium(I) center has been shown to activate the furan ring, enabling it to participate in [3+2] cycloaddition reactions. acs.org Copper(II) complexes with furan-containing aroylhydrazonic ligands have also been synthesized and characterized. rsc.org These examples demonstrate the versatility of furan as a ligand component. In the case of this compound, the three furan rings could coordinate to a single metal center in a facial or meridional fashion, creating a specific coordination environment that could influence the metal's reactivity. The synthesis of symmetric tris(2-furyl)methanes has been reported, highlighting the accessibility of this class of compounds. arkat-usa.org
The development of chiral catalysts for enantioselective reactions is a major goal in modern chemistry. Axially chiral furan-based scaffolds have been recognized as important five-membered heteroaryl atropisomers, and efforts are underway to develop catalytic atroposelective reactions for their construction. researchgate.netresearchgate.net While this compound itself is achiral, its derivatives could be designed to be chiral and serve as ligands in asymmetric catalysis. For example, the introduction of chiral substituents on the furan rings or the methane (B114726) carbon could create a chiral pocket around a coordinated metal center. This chiral environment could then be used to control the stereochemical outcome of a catalytic reaction. The use of furan-containing scaffolds in the synthesis of chiral γ-lactams has been demonstrated, showcasing the potential of furan-based structures in asymmetric synthesis. acs.org
Exploration as a Building Block for Functional Polymers and Dendrimers
The unique tripodal structure of this compound, featuring three reactive furan rings connected to a central methane carbon, presents it as a compelling, albeit largely theoretical, candidate for the synthesis of complex macromolecular architectures such as functional polymers and dendrimers. While direct experimental studies on the polymerization of this compound are not extensively documented in publicly available research, its potential can be inferred from the well-established chemistry of other furan-based monomers. The presence of three furan units offers multiple sites for polymerization, suggesting that it could serve as a trifunctional core or branching unit, which is a key characteristic for the construction of hyperbranched polymers and dendrimers.
The furan ring itself is a versatile chemical entity, capable of undergoing various polymerization reactions. researchgate.net Its electron-rich nature makes it susceptible to electrophilic substitution reactions, which could be exploited to link monomer units. numberanalytics.com Furthermore, the diene character of the furan ring allows it to participate in Diels-Alder cycloaddition reactions, a powerful tool for creating crosslinked or complex polymer structures. researchgate.net The methyl groups at the 5-position of each furan ring in this compound could influence the reactivity and solubility of the resulting polymers.
Functional Polymers:
The incorporation of this compound as a crosslinking agent or a comonomer in the synthesis of functional polymers could impart unique three-dimensional characteristics to the final material. For instance, in the production of furan-based polyesters, which are typically derived from monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), the addition of a trifunctional monomer like this compound could lead to the formation of branched or network polymers with modified thermal and mechanical properties. nih.govmagtech.com.cn The resulting polymers could find applications in coatings, adhesives, and composites, where a high degree of crosslinking is often desirable.
Dendrimers:
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. rsc.org The synthesis of dendrimers typically involves a stepwise, repetitive reaction sequence starting from a central core molecule. The tripodal nature of this compound makes it an ideal candidate to act as a central core for the divergent synthesis of furan-based dendrimers. By functionalizing the available positions on the furan rings (primarily the 3 and 4 positions, and potentially the methyl group), successive generations of dendritic branches could be built up.
The general synthetic strategy could involve the reaction of the furan rings with appropriate monomers that possess complementary reactive groups. The resulting dendrimers would have a high density of functional groups on their periphery, which could be tailored for specific applications such as drug delivery, catalysis, or sensing. The internal cavities of these dendrimers could also potentially encapsulate guest molecules.
Hypothetical Dendrimer Synthesis:
A hypothetical divergent synthesis of a dendrimer using this compound as the core is outlined below. This is a speculative pathway based on known furan chemistry.
| Generation | Reaction Step | Resulting Structure | Potential Peripheral Functional Groups |
| G0 | This compound | Core molecule | - |
| G1 | Electrophilic substitution (e.g., acylation) on the 3 and 4 positions of each furan ring. | First-generation dendrimer with six reactive sites per furan ring. | Acyl groups |
| G2 | Reaction of the peripheral acyl groups with a difunctional monomer (e.g., a diamine). | Second-generation dendrimer with an increased number of peripheral functional groups. | Amine groups |
| G3 | Further reaction of the new peripheral amine groups with another reactive monomer. | Third-generation dendrimer with a high density of surface functionalities. | Dependent on the monomer used. |
This table illustrates a conceptual pathway. The actual synthesis would require significant experimental optimization to control the reaction at each step and to purify the resulting dendrimers.
Future Research Directions and Unaddressed Challenges
Development of Stereoselective Syntheses for Chiral Analogs
A significant unaddressed challenge is the synthesis of chiral analogs of Tris(5-methyl-2-furanyl)methane. The molecule itself is achiral, but the introduction of different substituents on the furan (B31954) rings or the central methane (B114726) carbon could create stereocenters. The development of stereoselective synthetic routes is crucial for accessing single enantiomers of these chiral derivatives. Such methods are vital for applications where specific stereoisomers are required, for instance, in creating chiral ligands for asymmetric catalysis or as components in advanced optical materials.
Future research should focus on adapting existing stereoselective methods to this specific molecular framework. For example, strategies developed for the synthesis of other chiral furan-containing compounds, such as those used to create key building blocks for pharmaceuticals, could serve as a starting point. nih.govnih.gov These approaches often involve diastereoselective reactions, such as Michael additions to chiral precursors, followed by cyclization steps to form the furan ring system with a defined stereochemistry. nih.gov Projecting and executing a stereoselective synthesis to obtain a single enantiomer of a complex furan-derivative has been demonstrated as a viable, albeit challenging, endeavor. nih.gov Applying these principles to construct chiral analogs of this compound would represent a substantial advancement.
Exploration of Novel Reaction Pathways and Unprecedented Transformations
The reactivity of this compound is largely uncharted territory. Investigations into the reactivity of its close analog, tris(2-furyl)methane, have revealed its potential to undergo transformations leading to more complex, three-dimensionally elongated molecules like dendrimers. cusat.ac.inresearchgate.net The methyl groups in this compound are expected to influence its reactivity through electronic and steric effects, potentially opening up novel reaction pathways that are not accessible to the parent compound.
Future research should systematically investigate its functionalization and transformation. This could include:
Oxidative Reactions: The furan moiety is known to participate in various (photo)chemical oxidation reactions, which can be triggered by reagents like N-bromosuccinimide or singlet oxygen. nih.gov Exploring these reactions could lead to novel cross-linking chemistries or the synthesis of new functional materials. nih.gov
Radical Chemistry: Similar to the famed triphenylmethyl radical, the tris(2-furyl)methyl radical can be generated. cusat.ac.inresearchgate.net Studying the formation and stability of the Tris(5-methyl-2-furanyl)methyl radical could provide insights into the electronic stabilization afforded by the methylated furan rings.
Metal-Catalyzed Cross-Coupling: The furan rings could be subjected to various cross-coupling reactions to attach new functional groups, building more complex architectures.
A systematic investigation of these pathways would not only expand the chemical toolkit for modifying this scaffold but could also lead to the discovery of unprecedented molecular transformations.
Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Outcomes
Future efforts should focus on integrating ML models to tackle several key challenges:
Reaction Prediction: AI models, often treating chemical reactions as a language translation problem, can predict the likely products of a given set of reactants and conditions. aiche.org This could be used to screen potential new reactions for this compound without the need for extensive, time-consuming lab experiments.
Retrosynthesis Planning: AI-driven tools can propose novel synthetic routes by recursively breaking down a target molecule into simpler, commercially available precursors. acs.org This would be invaluable for designing efficient syntheses of complex derivatives of the core structure.
Yield and Selectivity Prediction: Machine learning algorithms can be trained on reaction data to predict the yield and selectivity of chemical reactions. chemeurope.comrjptonline.org Applying this to the synthesis of this compound derivatives would help chemists prioritize high-yielding reactions and optimize conditions, reducing waste and effort. rjptonline.org
The table below conceptualizes how AI/ML could be applied to accelerate research on this compound.
| AI/ML Application Area | Research Question for this compound | Potential Impact |
| Forward Reaction Prediction | What is the likely outcome of reacting this compound with a strong oxidizing agent under various conditions? | Rapidly identifies promising new transformations and avoids unproductive experimental pathways. neurips.ccmedium.com |
| Retrosynthetic Analysis | What are the most efficient, undiscovered pathways to synthesize asymmetrically substituted chiral analogs? | Uncovers novel and non-intuitive synthetic routes, potentially reducing the number of steps and increasing overall efficiency. nih.govacs.org |
| Property Prediction | Can we predict the absorption spectrum, redox potential, and charge mobility of hypothetical polymers derived from this molecule? | Guides the design of new functional materials by predicting their key electronic and photonic properties before synthesis. |
| Reaction Optimization | For a known coupling reaction, what solvent, catalyst, and temperature will maximize the yield of the desired product? | Accelerates the optimization of synthetic procedures, saving time and resources. ibm.com |
By leveraging these predictive technologies, the exploration and development of this compound chemistry can be made significantly more efficient and innovative.
Advanced Theoretical Models for Highly Correlated Electronic Systems
Molecules containing multiple conjugated π-systems, such as this compound, can exhibit complex electronic behavior, particularly when they exist as radicals or in excited states. These are considered strongly correlated electronic systems, where the motion of electrons is highly interdependent and cannot be accurately described by simpler theoretical models that treat electrons independently. nih.govarxiv.org Standard computational methods like Density Functional Theory (DFT) often fail to provide a qualitatively correct description for such systems. aip.org
A significant challenge is to accurately model the electronic structure and properties of this molecule and its derivatives. Future research must employ and develop advanced theoretical models capable of handling strong electron correlation. iaea.orgmdpi.com This includes:
Multiconfigurational Methods: Techniques like Complete Active Space Self-Consistent Field (CASSCF) and related methods are necessary to describe the electronic structure when multiple electronic configurations are nearly degenerate, which is common in radicals and excited states. nih.gov
Many-Body Perturbation Theory: Approaches that go beyond the mean-field approximation are required to capture the intricate electron-electron interactions that govern the properties of these systems. iaea.orgmdpi.com
Applying these advanced computational tools will be essential for understanding the fundamental electronic properties of this compound, predicting its behavior in different electronic states, and guiding the rational design of new functional materials derived from it.
Exploration of Its Role in Advanced Photonic or Electronic Materials (Focused on Fundamental Principles)
The furan ring is an electron-rich heterocycle that has been incorporated into various organic semiconducting materials used in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Furan-based polymers can offer advantages such as good solubility and strong fluorescence. researchgate.net The unique three-dimensional, propeller-like structure of this compound makes it an intriguing building block for advanced materials, distinguishing it from the more common linear, fused-ring systems.
Future research should investigate the fundamental principles that would govern its performance in photonic or electronic materials. Key areas of exploration include:
Core for Dendritic Materials: The molecule could serve as a central core for building dendritic or star-shaped molecules. Such architectures can prevent the self-quenching of fluorescence often seen in the solid state, potentially leading to highly efficient light-emitting materials. cusat.ac.in
Host Materials for OLEDs: The wide bandgap and potentially high triplet energy expected for this scaffold could make it a suitable candidate as a host material in phosphorescent OLEDs. mdpi.com
Building Block for 3D Organic Semiconductors: The non-planar structure could be exploited to create materials with more isotropic charge transport properties compared to the highly anisotropic transport seen in planar, stacked polymers. This could be advantageous for applications like organic solar cells where efficient charge transport in three dimensions is beneficial. researchgate.net
By focusing on these fundamental aspects, a deeper understanding of how the specific molecular structure of this compound translates into macroscopic material properties can be achieved, paving the way for its use in next-generation organic electronics.
Q & A
Q. What are the established synthetic routes for Tris(5-methyl-2-furanyl)methane?
this compound is synthesized via the reduction of 5-methyl-2-furaldehyde derivatives using sodium borohydride (NaBH₄). Key steps include:
- Preparation of 5-methyl-2-furaldehyde precursors through Friedel-Crafts alkylation or substitution reactions.
- Reduction of the aldehyde group to a methylene group using NaBH₄ in methanol or ethanol under inert conditions.
- Purification via recrystallization or column chromatography. Yield optimization (e.g., 92% for analogous compounds) depends on stoichiometric control of NaBH₄ and reaction time .
Q. How is this compound characterized structurally?
Methodological approaches include:
- 1H NMR spectroscopy : Identification of the central methane proton (δ ~5.67 ppm) and furyl ring protons (δ 6.2–6.6 ppm). Discrepancies in splitting patterns (e.g., d, J = 3.2 Hz) may arise from steric hindrance or crystal packing effects .
- Elemental analysis : Validation of empirical formulas (e.g., C₃₁H₂₂O₃) with ≤0.1% deviation between calculated and observed values .
- Melting point determination : Consistency with literature values (e.g., 161–162°C for analogous structures) to confirm purity .
Q. What are the key physical properties of this compound?
Advanced Research Questions
Q. How do substituents on the furyl ring influence the reactivity of this compound?
The 5-methyl group enhances steric stability and alters electronic density:
- Steric effects : Methyl groups reduce aggregation in solution, improving solubility in non-polar solvents.
- Electronic effects : Electron-donating methyl groups increase the electron density of the furyl ring, facilitating electrophilic substitution reactions (e.g., halogenation). Experimental validation involves comparative studies using substituents like phenyl or trifluoromethyl groups .
Q. What challenges arise in interpreting spectral data for this compound derivatives?
Discrepancies in NMR data (e.g., δ shifts for methane protons) may result from:
- Dynamic stereochemistry : Rapid interconversion of conformers in solution.
- Residual solvent peaks : CDCl₃ impurities overlapping with analyte signals. Mitigation strategies include variable-temperature NMR and deuterated solvent purification .
Q. Can this compound serve as a ligand in coordination chemistry?
While not directly studied, analogous tris(furyl)methanes coordinate with transition metals (e.g., Ni²⁺) via furyl oxygen atoms. Key considerations:
Q. How can computational modeling predict the stability of this compound under varying conditions?
Density Functional Theory (DFT) simulations assess:
- Thermal stability : Activation energies for decomposition pathways (e.g., retro-Diels-Alder reactions).
- Solvent effects : Polarizable continuum models (PCM) to predict solubility trends .
Methodological Guidelines
- Reaction Optimization : Vary NaBH₄ equivalents (1.5–3.0 eq.) and monitor progress via TLC (hexane:ethyl acetate = 4:1).
- Purification : Use silica gel chromatography (230–400 mesh) with gradient elution to isolate high-purity product .
- Data Validation : Cross-reference melting points and NMR shifts with published analogs (e.g., tris(5-phenyl-2-furyl)methane) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
